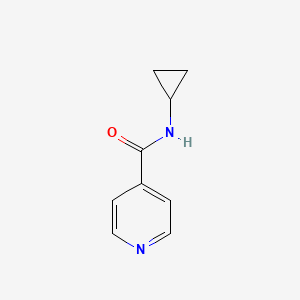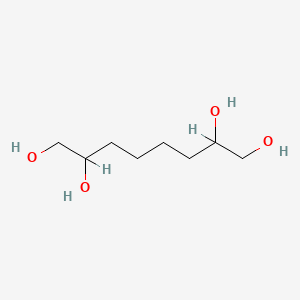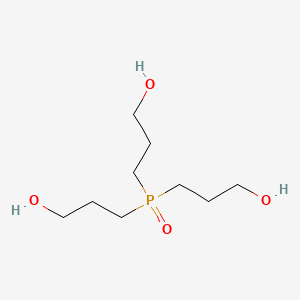
Methyl-2-Amino-5-methyl-4-(4-methylphenyl)thiophen-3-carboxylat
Übersicht
Beschreibung
Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (MAMTTC) is a novel compound which has recently been synthesized and studied for its potential applications in scientific research. MAMTTC is a derivative of thiophene, and is characterized by its unique structure and properties. This compound has been found to possess interesting properties which make it a potential candidate for use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, wie Methyl-2-Amino-5-methyl-4-(4-methylphenyl)thiophen-3-carboxylat, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Sie gehören zu einer Klasse von Verbindungen, die so konzipiert werden können, dass sie mit bestimmten biologischen Zielstrukturen interagieren und möglicherweise das Wachstum von Krebszellen hemmen .
Organische Elektronik: Halbleiter
Im Bereich der organischen Elektronik sind Thiophen-basierte Moleküle für die Entwicklung organischer Halbleiter von Bedeutung. Ihre strukturellen Eigenschaften ermöglichen einen effizienten Ladungstransport, der für die Herstellung von Geräten wie organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) entscheidend ist .
Materialwissenschaften: Korrosionsschutzmittel
Die industrielle Anwendung von Thiophenverbindungen umfasst ihre Verwendung als Korrosionsschutzmittel. Die molekulare Struktur von Thiophen-basierten Verbindungen kann eine schützende Schicht auf Metallen bilden und so oxidativen Schaden verhindern und die Lebensdauer des Materials verlängern .
Pharmazeutische Anwendungen: Entzündungshemmende Medikamente
Thiophenderivate sind dafür bekannt, entzündungshemmende Wirkungen zu zeigen. Medikamente wie Suprofen, die ein Thiophen-Gerüst enthalten, werden zur Reduzierung von Entzündungen und damit verbundenen Schmerzen eingesetzt .
Anästhetika: Zahnärztliche Anästhesie
Einige Thiophenderivate werden in medizinischen Einrichtungen als Anästhetika verwendet. So wird beispielsweise Articain, ein Thiophenderivat, in Europa als Zahnärztliches Anästhetikum verwendet, da es spannungsgesteuerte Natriumkanäle effektiv blockiert .
Antimikrobielle Mittel
Die strukturelle Vielfalt von Thiophenderivaten ermöglicht es ihnen, wirksame antimikrobielle Mittel zu sein. Ihre Fähigkeit, mikrobielle Zellprozesse zu stören, macht sie zu Kandidaten für die Behandlung von Infektionen .
Synthese von Heterocyclen
Thiophenderivate sind wichtige Zwischenprodukte bei der Synthese verschiedener heterocyclischer Verbindungen. Synthetische Methoden wie die Gewald-Reaktion verwenden Thiophenderivate, um Aminothiophenderivate zu erzeugen, die in der medizinischen Chemie von Bedeutung sind .
Biologische Aktivität: Kinase-Inhibition
Thiophenderivate wurden auf ihre Rolle bei der Kinase-Inhibition untersucht, die ein therapeutisches Ziel für mehrere Krankheiten ist. Durch die Hemmung spezifischer Kinasen können diese Verbindungen zelluläre Prozesse modulieren und haben potenzielle Anwendungen bei der Behandlung von Krankheiten wie Krebs .
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The exact interactions of this compound with its targets would depend on the specific target proteins and the biochemical context.
Biochemical Pathways
Thiophene derivatives are known to have a variety of biological effects, suggesting that they may interact with multiple pathways
Result of Action
As a thiophene derivative, it may have a range of potential effects, including anti-inflammatory, antimicrobial, and anticancer activities . .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-6-10(7-5-8)11-9(2)18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFHXJWBKXKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352734 | |
| Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-34-1 | |
| Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)











